molecular formula C17H23IN4O8S B10777438 S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione

S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione

Cat. No.: B10777438
M. Wt: 570.4 g/mol
InChI Key: SCHAHXXLASZJCD-NVGCLXPQSA-N
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Description

S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. It is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine, which plays a crucial role in cellular detoxification processes. The addition of the N-hydroxy-N-iodophenylcarbamoyl group to glutathione enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione typically involves the following steps:

    Preparation of N-Hydroxy-N-iodophenylcarbamoyl Chloride: This intermediate is synthesized by reacting N-hydroxyaniline with iodine monochloride in an appropriate solvent, such as acetonitrile, under controlled temperature conditions.

    Coupling with Glutathione: The N-hydroxy-N-iodophenylcarbamoyl chloride is then reacted with glutathione in the presence of a base, such as triethylamine, to form the final product. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, scaling up the synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity. This could include using automated synthesis equipment and continuous flow reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.

    Reduction: It can be reduced back to its thiol form, which is essential for its role in detoxification processes.

    Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or molecular oxygen can be used to oxidize the compound.

    Reducing Agents: Dithiothreitol (DTT) or glutathione reductase can reduce the compound.

    Nucleophiles: Various nucleophiles, such as amines or thiols, can substitute the iodine atom under mild conditions.

Major Products Formed

    Disulfides: Formed during oxidation reactions.

    Reduced Thiols: Resulting from reduction reactions.

    Substituted Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.

    Biology: Investigated for its role in cellular detoxification and as a potential antioxidant.

    Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.

    Industry: Utilized in the development of new materials and as a stabilizer in various formulations.

Comparison with Similar Compounds

Similar Compounds

    S-(N-Hydroxy-N-p-nitrophenylcarbamoyl)glutathione: Similar in structure but with a nitro group instead of an iodine atom.

    S-(N-Hydroxy-N-methylphenylcarbamoyl)glutathione: Contains a methyl group instead of an iodine atom.

Uniqueness

S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities. This iodine atom can participate in various substitution reactions, making the compound versatile for chemical modifications and applications.

Properties

Molecular Formula

C17H23IN4O8S

Molecular Weight

570.4 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(R)-hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H23IN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,17,29-30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-,17+/m0/s1

InChI Key

SCHAHXXLASZJCD-NVGCLXPQSA-N

Isomeric SMILES

C1=CC(=CC=C1N([C@H](O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)I

Canonical SMILES

C1=CC(=CC=C1N(C(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)I

Origin of Product

United States

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